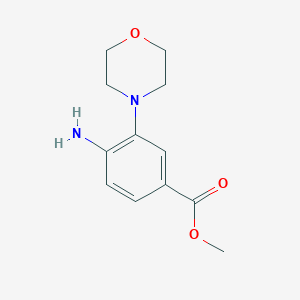

Methyl 4-amino-3-(morpholin-4-yl)benzoate

Description

General Context and Significance of Aminobenzoate Derivatives with Heterocyclic Substituents

Aminobenzoate derivatives, particularly those featuring heterocyclic substituents, represent a cornerstone in medicinal chemistry and materials science. beilstein-journals.org The aminobenzoate scaffold is a common feature in numerous biologically active molecules and pharmaceutical drugs. chemicalbook.com The incorporation of heterocyclic rings, such as morpholine (B109124), thiazole, or pyrrolidine, onto this core structure is a widely employed strategy in drug discovery to modulate a compound's physicochemical properties and biological activity. beilstein-journals.orgnih.gov

These heterocyclic moieties can influence factors like solubility, metabolic stability, and the ability to form specific interactions with biological targets. nih.gov For example, compounds incorporating a benzothiazine moiety, another heterocyclic system, have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. beilstein-journals.org Similarly, the development of aminoarylthiazole derivatives has been crucial in the search for correctors of protein misfolding defects in diseases like cystic fibrosis. nih.gov The strategic combination of an aminobenzoate core with a heterocyclic substituent thus provides a powerful platform for designing novel molecules with tailored functions for both pharmaceutical and material science applications. beilstein-journals.org

Methyl 4-amino-3-(morpholin-4-yl)benzoate as a Key Synthetic Intermediate

This compound is a valuable synthetic intermediate, a molecule designed to be a starting point for the construction of more complex chemical entities. Its utility stems from the presence of multiple reactive sites that can be selectively modified. While specific, large-scale applications of this particular molecule are not widely documented in public literature, its structural analogues are key components in the synthesis of important pharmaceuticals. For instance, the closely related compound, Methyl 4-amino-3-methylbenzoate, is a crucial intermediate in the production of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. nih.govresearchgate.net

The synthetic potential of this compound lies in its distinct functional groups:

The Primary Amino Group (-NH2): This group can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse chemical functionalities.

The Methyl Ester Group (-COOCH3): This group can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another point for molecular elaboration.

The Morpholine Ring: This heterocyclic system enhances the compound's polarity and potential for hydrogen bonding, which can be advantageous in biological applications. The tertiary amine within the morpholine ring also offers a site for potential chemical modification.

A common synthetic route to prepare this compound involves the chemical reduction of its nitro-precursor, Methyl 4-(morpholin-4-yl)-3-nitrobenzoate . This transformation is typically achieved with high efficiency using standard methods such as catalytic hydrogenation with a palladium catalyst. chemicalbook.com

Chemical Classification and Structural Features Relevant to Research

This compound is classified as a polysubstituted aromatic compound. Specifically, it is a derivative of methyl benzoate (B1203000) with two substituents on the benzene (B151609) ring: a primary amino group and a morpholino group.

The key structural features relevant to its application in research include:

Aromatic Core: The central benzene ring provides a rigid scaffold for the appended functional groups. The electronic properties of this ring are significantly influenced by the substituents.

Electron-Donating Groups: Both the amino group and the morpholino group are electron-donating, which activates the aromatic ring towards electrophilic substitution reactions.

Saturated Heterocycle: The morpholine ring is a six-membered saturated heterocycle containing both a nitrogen and an oxygen atom. This feature imparts increased water solubility compared to a simple alkyl or aryl substituent and provides a hydrogen bond acceptor (the oxygen and nitrogen atoms), which is a critical feature for designing molecules that interact with biological systems.

The spatial arrangement and electronic interplay of these functional groups make this compound a versatile and attractive building block for chemists engaged in the synthesis of novel compounds.

Chemical Identifiers and Properties

Below are tables detailing the chemical identifiers for this compound and its common synthetic precursor.

Table 1: this compound

| Identifier | Value |

|---|---|

| CAS Number | 1207176-49-9 |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

Table 2: Methyl 4-(morpholin-4-yl)-3-nitrobenzoate (Precursor)

| Identifier | Value |

|---|---|

| CAS Number | 26577-60-6 |

| Molecular Formula | C12H14N2O5 |

| Molecular Weight | 266.25 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-morpholin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-12(15)9-2-3-10(13)11(8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFFGTUFWXSKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Tailored Synthetic Routes for Methyl 4-amino-3-(morpholin-4-yl)benzoate

The formation of the crucial carbon-nitrogen bond between the benzoate (B1203000) core and the morpholine (B109124) ring is efficiently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnumberanalytics.com This reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope, allowing for the coupling of aryl halides or pseudohalides (like triflates) with a wide variety of amines, including cyclic secondary amines such as morpholine. libretexts.orgorganic-chemistry.org

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. numberanalytics.com Bulky, electron-rich phosphine ligands are commonly employed. numberanalytics.com For the synthesis of morpholine-substituted arenes, various catalyst systems have proven effective. researchgate.netresearchgate.net

| Palladium Source | Ligand | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 80-100°C | researchgate.net |

| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | Room Temp - 100°C | numberanalytics.com |

| Pd₂(dba)₃·CHCl₃ | 2-[di(tert-butyl)phosphino]biphenyl | t-BuONa | Toluene | 100°C | researchgate.net |

| PdCl₂(PPh₃)₂ | - | NaOt-Bu | Dioxane | Reflux | mdpi.com |

The reaction can tolerate a range of functional groups, making it possible to couple morpholine with a benzoate precursor that already contains the ester or a masked amino group (e.g., a nitro group). numberanalytics.com For instance, a plausible route involves the amination of methyl 3-halo-4-nitrobenzoate with morpholine, followed by reduction of the nitro group.

The methyl ester group in the target molecule is typically introduced via the esterification of the corresponding carboxylic acid, 4-amino-3-(morpholin-4-yl)benzoic acid. The most direct and widely used method for this transformation is the Fischer esterification. researchgate.net This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). researchgate.netyoutube.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net Methanol (B129727) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. researchgate.netyoutube.com Since the reaction is reversible, the use of excess methanol and/or the removal of water helps to drive the equilibrium towards the product side. researchgate.netyoutube.com When an amino group is present on the benzoic acid, as in p-aminobenzoic acid (PABA), a stoichiometric amount of the acid catalyst is required because the basic amino group will consume some of the catalyst. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid (PABA) | Ethanol (B145695) | Conc. H₂SO₄ | Reflux for 60-75 minutes | researchgate.net |

| p-Aminobenzoic acid (PABA) | Methanol | Conc. H₂SO₄ | Reflux for 2 hours | sciencemadness.org |

| 4-Amino-3-nitrobenzoic acid | Methanol | Catalytic H₂SO₄ | Reflux for 1-16 hours | bond.edu.au |

| 4-Aminobenzoic acid | Methanol | - | Dissolved in methanol, then H₂SO₄ added | rsc.org |

After the reaction, the mixture is typically cooled and poured into water, followed by neutralization with a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). researchgate.netlibretexts.org This step deprotonates the ammonium (B1175870) salt formed during the reaction and neutralizes the excess acid catalyst, causing the water-insoluble ester product to precipitate for collection. researchgate.netlibretexts.org

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of a molecule. nih.gov Its introduction into an aminobenzoate framework is a key synthetic step. The primary method for forging the N-aryl bond required to attach the morpholine heterocycle is the palladium-catalyzed Buchwald-Hartwig amination, as detailed previously (Section 2.1.1). researchgate.net

This strategy involves reacting a halogenated aminobenzoate precursor (or a nitrobenzoate precursor which can later be reduced) with morpholine. For example, starting with methyl 3-bromo-4-aminobenzoate, a direct coupling with morpholine using a suitable palladium catalyst and base would yield the target scaffold. Alternatively, one could start with methyl 3-bromo-4-nitrobenzoate, perform the Buchwald-Hartwig amination with morpholine, and subsequently reduce the nitro group to the amine. This latter approach can sometimes be advantageous as the electron-withdrawing nitro group can make the aryl halide more reactive towards oxidative addition in the catalytic cycle.

In many synthetic routes towards amino-substituted benzoates, the amino group is introduced via the reduction of a nitro group. The catalytic reduction of a nitroaromatic precursor is a highly efficient and clean method. mdpi.com A common approach is catalytic hydrogenation, where the nitro-substituted benzoate is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). google.comchemicalbook.com This reaction is often carried out in a solvent like methanol or ethanol and can proceed under various pressures of hydrogen, from atmospheric to higher pressures. chemicalbook.com

This method is highly chemoselective for the nitro group, leaving other functional groups like the ester intact. For instance, the reduction of methyl 3-methyl-4-nitrobenzoate to methyl 4-amino-3-methylbenzoate has been achieved in high yield using 5% Pd/C and H₂ gas. chemicalbook.com

| Substrate | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | 5% Pd/C, H₂ (48 psi) | Methanol, 24 hours | Methyl 4-amino-3-methylbenzoate* | 99% | chemicalbook.com |

| 4-Nitrobenzoic acid | Pd/C, H₂ | Aqueous NaOH solution | 4-Aminobenzoic acid | >96% | google.com |

| Methyl m-nitrobenzoate | Fe powder, Acetic acid | Ethanol/Water, Reflux or Sonication | Methyl 3-aminobenzoate | - | sciencemadness.org |

| 4-Nitrobenzoic acid | cis-Rh(CO)₂(3,5-lutidine)₂, CO | 100°C, 0.9 atm CO | 4-Aminobenzoic acid | High | researchgate.net |

| Nitrobenzene | Cu@C, NaBH₄ | Ethanol, Room Temp | Aniline | 100% | mdpi.com |

*Note: The reference indicates the starting material was the acid, but the product listed is the methyl ester, implying a subsequent esterification or a direct reductive esterification occurred.

Other reducing agents can also be employed. The Bechamp reduction, using iron metal in acidic media (e.g., acetic acid or hydrochloric acid), is a classical method. sciencemadness.org More modern alternatives include the use of sodium dithionite (B78146) (Na₂S₂O₄), which can be effective for reducing nitro groups while being compatible with ester functionalities, although some hydrolysis may occur. sciencemadness.org

Investigation of Chemical Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is dictated by its functional groups. The ester can be hydrolyzed, the aromatic amine can undergo reactions such as diazotization, and the benzene (B151609) ring can participate in electrophilic aromatic substitution, with its reactivity pattern influenced by the three substituents.

The methyl ester of the title compound can be converted back to the corresponding carboxylic acid, 4-amino-3-(morpholin-4-yl)benzoic acid, through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, base.

Base-catalyzed hydrolysis, also known as saponification, is typically an irreversible and efficient process. It proceeds via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. nih.gov A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. Acidification in a separate workup step is required to obtain the neutral carboxylic acid.

The rate of hydrolysis is influenced by the electronic nature of the substituents on the benzene ring. oieau.fr Studies on substituted methyl benzoates show that electron-withdrawing groups generally increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic. oieau.fr Conversely, the hydrolysis of aminobenzoate esters can be influenced by the position of the amino group. Research on 2-aminobenzoate (B8764639) esters has shown that the neighboring amino group can act as an intramolecular general base catalyst, significantly accelerating the hydrolysis rate compared to the corresponding 4-amino-substituted esters. nih.gov For this compound, the primary 4-amino group is not positioned for such intramolecular catalysis, so its hydrolysis would proceed via standard mechanisms.

| Ester | Conditions | Mechanism/Observation | Reference |

|---|---|---|---|

| Phenyl 2-aminobenzoate | H₂O, 50°C, pH 4-8 | Intramolecular general base catalysis by the 2-amino group. | nih.gov |

| Phenyl 4-aminobenzoate | H₂O, 80°C | Rate is 25-50 times slower than the 2-amino isomer at 50°C. | |

| Various Methyl Benzoates | 2% KOH (aq) | Saponification is efficient in the 200-300°C range. | |

| Ethyl p-bromo benzoate | Aqueous base | Lower hydrolytic stability (t₁/₂ = 12 min) compared to ethyl benzoate (t₁/₂ = 14 min). | nih.gov |

Acylation Reactions of the Primary Amino Group

The primary amino group at the 4-position of the benzene ring is a key site for acylation reactions. This transformation is fundamental in the synthesis of various amide derivatives, which can exhibit a range of biological activities. The nucleophilicity of this primary amine is modulated by the electronic effects of the other substituents on the aromatic ring. The morpholino group at the 3-position, being an ortho-para director, can influence the reactivity of the amino group.

Acylation is typically achieved by treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. nih.gov The choice of solvent and reaction conditions can be optimized to achieve high yields and purity of the acylated product. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of triethylamine (B128534) has been shown to produce the corresponding acetamide (B32628) products in moderate to high yields. nih.gov

| Acylating Agent | Base | Solvent | Expected Product | Reference |

|---|---|---|---|---|

| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | Methyl 4-acetamido-3-(morpholin-4-yl)benzoate | nih.gov |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | Methyl 4-(benzamido)-3-(morpholin-4-yl)benzoate | nih.gov |

| Acetic Anhydride | None (can be used as solvent) | Acetic Anhydride | Methyl 4-acetamido-3-(morpholin-4-yl)benzoate | researchgate.net |

Nucleophilic Substitution Reactions Involving Amine Moieties

The nitrogen atoms of both the primary amino group and the morpholine ring in this compound possess lone pairs of electrons, rendering them nucleophilic. libretexts.org This nucleophilicity allows the compound to participate in various nucleophilic substitution reactions.

The primary amino group can act as a nucleophile to displace leaving groups in other molecules. However, intramolecular nucleophilic aromatic substitution (SNAr) can also occur under certain conditions. For instance, in related systems like 3-halo-4-aminopyridines, an N-acylated intermediate can undergo intramolecular nucleophilic attack to yield rearranged products. nih.gov

The tertiary amine of the morpholine ring is also nucleophilic and can participate in reactions such as alkylation. The reactivity of the morpholine nitrogen is influenced by the steric hindrance and the electronic environment. Generally, the nitrogen in morpholine is less basic and nucleophilic than in structurally similar secondary amines like piperidine (B6355638) due to the electron-withdrawing effect of the ether oxygen. libretexts.org

Nucleophilic aromatic substitution reactions on the benzene ring itself are also a possibility, particularly if a suitable leaving group is present on the ring and activated by electron-withdrawing groups. libretexts.orgnih.gov For example, the displacement of a halide from an activated aryl halide by an amine is a common synthetic strategy. libretexts.org

| Reactant | Reaction Type | Expected Product | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., Methyl Iodide) | N-Alkylation of morpholine nitrogen | Quaternary ammonium salt of the morpholine moiety | libretexts.org |

| Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) | Nucleophilic aromatic substitution by the primary amino group | N-(2,4-dinitrophenyl) derivative | libretexts.org |

Acid-Base Chemistry of the Morpholine Ring and Amino Group

The presence of two basic nitrogen atoms, one in the primary amino group and one in the morpholine ring, imparts basic properties to this compound. The basicity of these two sites is, however, not equal.

The primary aromatic amine is expected to be a weaker base than a typical aliphatic amine due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. The presence of the electron-donating morpholino group at the ortho position and the electron-withdrawing methyl ester at the para position will further modulate its basicity.

The nitrogen atom of the morpholine ring is a tertiary amine and is generally basic. Morpholine itself has a pKa of 8.33 for its conjugate acid. libretexts.org In this compound, the electronic influence of the substituted benzene ring will affect the basicity of the morpholine nitrogen. Due to the electron-withdrawing nature of the aromatic ring, the morpholine nitrogen in this compound is expected to be less basic than in unsubstituted morpholine.

The differential basicity of the two nitrogen atoms can potentially be exploited for selective protonation or for controlling reactivity in acid-catalyzed reactions.

| Functional Group | Expected Basicity | Factors Influencing Basicity | Reference |

|---|---|---|---|

| Primary Amino Group | Weakly basic | Delocalization into the aromatic ring; electronic effects of substituents. | mdpi.com |

| Morpholine Nitrogen | Moderately basic | Aliphatic tertiary amine character; electron-withdrawing effect of the aromatic ring. | libretexts.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a molecule can be mapped out.

Although specific spectra for Methyl 4-amino-3-(morpholin-4-yl)benzoate are not widely published, its expected NMR data can be reliably predicted based on its structural components and data from analogous compounds, such as its nitro precursor, Methyl 4-(morpholin-4-yl)-3-nitrobenzoate nih.gov, and other substituted aminobenzoates rsc.orgrsc.orgrsc.org.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the morpholine (B109124) ring protons, the amino group protons, and the methyl ester protons.

Aromatic Region: The benzene (B151609) ring has three protons. The proton at C5, situated between the amino and ester groups, would likely appear as a doublet. The proton at C2, adjacent to the ester and morpholino groups, would appear as a singlet or a narrow doublet. The proton at C6, ortho to the amino group, would appear as a doublet.

Morpholine Protons: The eight protons of the morpholine ring would appear as two distinct multiplets. The four protons adjacent to the nitrogen atom (N-CH₂) are expected to be slightly downfield compared to the four protons adjacent to the oxygen atom (O-CH₂). Typically, these appear as triplets.

Amino Protons: The amino (-NH₂) group protons would likely present as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

Methyl Ester Protons: The methyl group (-OCH₃) of the ester function will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.8 | m |

| Amino (-NH₂) | ~4.5 - 5.5 | br s |

| Methyl Ester (-OCH₃) | ~3.85 | s |

| Morpholine (-N-CH₂-) | ~2.9 - 3.1 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around 166-168 ppm.

Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon bearing the ester group (C1) and the carbon bearing the amino group (C4) will be significantly affected by these substituents. The carbon attached to the morpholino group (C3) will also have a characteristic shift.

Morpholine Carbons: The two sets of carbon atoms in the morpholine ring will be distinguishable. The carbons adjacent to the nitrogen (N-CH₂) will appear at a different chemical shift than those adjacent to the oxygen (O-CH₂).

Methyl Ester Carbon: The methyl carbon (-OCH₃) will appear as a singlet in the upfield region of the spectrum, typically around 51-52 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester (C=O) | 167.0 |

| Aromatic (C-COOCH₃) | 120.0 |

| Aromatic (C-N) | 145.0 - 150.0 |

| Aromatic (C-H) | 114.0 - 132.0 |

| Morpholine (-N-CH₂) | ~50.0 |

| Morpholine (-O-CH₂) | ~67.0 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₆N₂O₃), the exact mass is 236.1161 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 236. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 205.

Loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 177.

Cleavage of the morpholine ring, a characteristic fragmentation for such structures.

Fragmentation of the bond between the benzene ring and the morpholino nitrogen.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group should show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine and methyl groups will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected in the region of 1700-1725 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two C-O stretching bands are anticipated: one for the ester (C-O-C) around 1250-1300 cm⁻¹ and another for the ether linkage within the morpholine ring around 1100-1150 cm⁻¹.

C-N Stretching: The C-N stretching of the aromatic amine and the tertiary amine of the morpholine ring will appear in the 1250-1350 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H stretch | 3300 - 3500 |

| Ester | C=O stretch | 1700 - 1725 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ester | C-O stretch | 1250 - 1300 |

| Morpholine Ether | C-O stretch | 1100 - 1150 |

This pattern of absorptions would provide clear evidence for the presence of the key functional groups within the molecule. chemicalbook.comchemicalbook.comnist.gov

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single-Crystal X-ray Diffraction Analysis of this compound and its Derived Structures

As of now, the single-crystal X-ray structure of this compound has not been reported in the literature. However, analysis of a structurally similar compound, the isomer Methyl 4-amino-3-methylbenzoate, provides valuable insight into the likely solid-state conformation. researchgate.netresearchgate.net

In the crystal structure of Methyl 4-amino-3-methylbenzoate, the benzene ring is essentially planar. researchgate.netresearchgate.net The amino group and the methyl substituent lie within this plane. A key feature is the presence of intermolecular N-H···O hydrogen bonds, which link adjacent molecules into chains, playing a crucial role in stabilizing the crystal structure. researchgate.netresearchgate.net

For this compound, it can be hypothesized that the morpholine ring would adopt a stable chair conformation. The orientation of the morpholine ring relative to the benzene ring would be a key conformational feature, likely influenced by steric hindrance and electronic effects. Similar to its methyl-substituted analog, the presence of the amino group and the ester's carbonyl oxygen would likely facilitate the formation of intermolecular hydrogen bonds, influencing the crystal packing arrangement. The bulkier morpholino group, compared to a methyl group, would undoubtedly lead to a different, likely less dense, crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding) in Crystalline States

The crystalline architecture of aromatic compounds containing amino, ester, and heterocyclic functionalities, such as this compound, is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures provides a robust model for its expected solid-state behavior.

In analogous compounds like Methyl 4-amino-3-methylbenzoate, single-crystal X-ray diffraction studies reveal extensive intermolecular hydrogen bonding. researchgate.netnih.gov The amino group (-NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group (-COOCH₃) and the oxygen and nitrogen atoms of the morpholine ring are effective hydrogen bond acceptors. It is anticipated that in the crystalline lattice of this compound, intermolecular N-H···O and N-H···N hydrogen bonds would be prevalent. nih.gov These interactions would link adjacent molecules, likely forming chains or more complex three-dimensional networks that stabilize the crystal structure. researchgate.netresearchgate.net

For instance, studies on similar structures show that intermolecular N-H···O bonds can link molecules into chains elongated along a crystallographic axis. researchgate.netresearchgate.net The amino group's hydrogen atoms can form bonds with the carbonyl oxygen of the ester group on a neighboring molecule. Furthermore, the morpholine ring introduces additional potential for hydrogen bonding. The morpholine nitrogen, although a weaker acceptor than the oxygen, could still participate in N-H···N interactions. nih.gov The morpholine oxygen atom provides another strong acceptor site.

The table below outlines the plausible hydrogen bond geometries for this compound, extrapolated from data on analogous compounds. researchgate.net

| Donor-H···Acceptor (D-H···A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| N-H···O (Ester Carbonyl) | 2.9 - 3.2 | 150 - 170 |

| N-H···O (Morpholine) | 2.9 - 3.2 | 150 - 170 |

| N-H···N (Morpholine) | 3.0 - 3.3 | 140 - 160 |

This interactive table summarizes potential hydrogen bond parameters based on related crystal structures.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of its stoichiometric formula. For this compound, the molecular formula is C₁₂H₁₆N₂O₃, corresponding to a molecular weight of 236.27 g/mol .

The theoretical elemental composition is calculated based on this formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen. Experimental values obtained from combustion analysis of a purified sample should align closely with these theoretical percentages to confirm the compound's identity and purity.

The expected elemental composition is detailed in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Mass in Compound (g) | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 61.00% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.83% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.86% |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.31% |

| Total | 236.271 | 100.00% |

This interactive table presents the theoretical elemental analysis for this compound.

Any significant deviation between the experimentally determined percentages and these theoretical values would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures, such as reaction progress samples or formulation matrices.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile, polar organic compounds like this compound. A reverse-phase HPLC (RP-HPLC) setup is typically employed for this type of analysis. sielc.comresearchgate.net

In a typical RP-HPLC method, the compound is separated on a non-polar stationary phase (e.g., C18 or C8 silica) using a polar mobile phase. sielc.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance, determined by its UV spectrum. researchgate.net The purity of a sample is determined by the relative area of the main peak corresponding to the title compound compared to the total area of all peaks in the chromatogram. A purity level of >98% is often required for research and development purposes.

A representative set of HPLC conditions is summarized in the following table.

| Parameter | Typical Value/Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid sielc.comsielc.com |

| Mobile Phase B | Acetonitrile (MeCN) sielc.com |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at λmax (e.g., 254 nm) researchgate.net |

| Injection Volume | 10 - 20 µL |

This interactive table outlines typical parameters for the HPLC analysis of aromatic amine compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS can be challenging due to its polarity and relatively high molecular weight, which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet.

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. The active hydrogens on the amino group are common sites for derivatization. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. Alternatively, alkyl chloroformates can be used to derivatize the amino group. researchgate.net This process reduces the compound's polarity and increases its volatility, making it amenable to GC separation.

Once separated by the gas chromatograph, the derivative enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint that can be used for unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation pathways. For related compounds like Methyl 4-(morpholin-4-yl)-3-nitrobenzoate, GC-MS has been listed as an applicable analytical technique, suggesting that with appropriate methods, the title compound or its derivatives can also be analyzed. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Preferred Geometries of Methyl 4-amino-3-(morpholin-4-yl)benzoate

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses several rotatable bonds, this analysis is fundamental to understanding its three-dimensional structure and, consequently, its ability to interact with biological targets.

The key rotatable bonds in this molecule are those connecting the morpholine (B109124) ring to the benzene (B151609) ring and the ester group to the benzene ring. The flexibility of the morpholine ring itself (undergoing chair-boat-twist interconversions) adds another layer of complexity. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. researchgate.netmdpi.com By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy map is generated.

The stable conformers correspond to the minima on this energy surface. For this compound, studies on similar benzothiazole (B30560) derivatives show that stable conformers are often found at dihedral angles of 0° and 180°. mdpi.com The analysis would likely reveal that the most stable geometry involves a specific orientation of the morpholine ring relative to the plane of the benzoate (B1203000) group, governed by a balance of steric hindrance and potential intramolecular hydrogen bonding between the amino group and the morpholine oxygen. The results from such an analysis are critical for subsequent docking and molecular dynamics studies, as using the lowest energy conformer is essential for accurate predictions.

Molecular Docking Simulations for Potential Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). acs.org Given that this compound is a known intermediate in the synthesis of kinase inhibitors, a primary application of docking simulations is to explore its hypothetical interactions with the ATP-binding site of various kinases. nih.govnih.gov

In a typical docking study, the 3D structure of the target protein (e.g., a kinase like JAK2 or TBK1) is obtained from a protein database. acs.orgmdpi.com The low-energy conformer of this compound, as determined from conformational analysis, is then placed into the active site of the protein. A scoring function is used to calculate the binding affinity (e.g., in kcal/mol) for numerous possible binding poses.

The simulation would analyze potential interactions such as:

Hydrogen Bonds: Between the amino group (donor) and the ester carbonyl (acceptor) of the ligand and polar residues in the kinase hinge region.

Hydrophobic Interactions: Between the benzene ring of the ligand and nonpolar residues in the active site.

Pi-Stacking: Possible interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine or Tyrosine in the binding pocket.

While this specific molecule may be a weak binder itself, docking studies on its derivatives have been used to elucidate key binding modes and guide the design of more potent inhibitors. nih.govnih.gov The binding free energy, calculated from the docking score, provides a quantitative estimate of the binding affinity.

Molecular Dynamics Simulations for Ligand-Biomolecule Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the complex's dynamic behavior in a simulated physiological environment (including water and ions).

Starting with the best-docked pose from the previous step, an MD simulation would typically run for tens to hundreds of nanoseconds. Key parameters are monitored to evaluate the stability of the complex:

| Parameter | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone atoms or ligand atoms from their initial position over time. | A low, stable RMSD value suggests the complex is not undergoing major conformational changes and remains in a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Lower RMSF values in the binding site residues indicate that the ligand binding has stabilized that region of the protein. |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein. | A stable Rg value indicates that the protein is not unfolding during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds identified in docking confirm their importance for binding stability. |

These simulations provide crucial insights into whether the initial docked pose is transient or represents a truly stable binding mode, adding a layer of validation to the docking predictions.

Prediction of Molecular Properties using Quantum Chemical Methods

Quantum chemical methods, such as DFT, are used to predict a wide range of molecular properties that are crucial for understanding the electronic structure and reactivity of this compound. sapub.org These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). mdpi.comsapub.org

The computed electronic properties provide insights into the molecule's reactivity and potential as a drug candidate. mdpi.com For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. mdpi.com

Below is a table of molecular properties that would be typically calculated for this compound using such methods.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (ionization potential). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A large gap implies high stability. mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form dipole-dipole interactions. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | A fundamental measure of reactivity. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Another fundamental measure of reactivity. |

| Electronegativity (χ) | The ability of the molecule to attract electrons. | Provides insight into charge distribution. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; hard molecules have a large gap. sapub.org |

These descriptors are invaluable for structure-activity relationship studies and for predicting the molecule's behavior in different chemical environments.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR model for analogues of this compound is publicly documented, its role as a scaffold for kinase inhibitors makes it an ideal candidate for such studies. mdpi.comnih.gov

The development of a QSAR model would proceed as follows:

Data Set Assembly: A library of analogues would be synthesized by modifying the core structure of this compound. The biological activity of each analogue (e.g., the IC50 value against a specific kinase) would be experimentally measured. acs.org

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical and machine learning methods—such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM)—a mathematical model is created that links the descriptors to the observed biological activity. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it can accurately predict the activity of new, untested compounds. acs.org

A hypothetical QSAR data table might look like this:

| Compound | Modification | LogP (Descriptor) | TPSA (Descriptor) | Measured Activity (pIC50) |

| Analogue 1 | R = H | 2.5 | 75.2 | 6.5 |

| Analogue 2 | R = Cl | 3.1 | 75.2 | 7.1 |

| Analogue 3 | R = OCH3 | 2.4 | 84.4 | 6.8 |

| Analogue 4 | R = CF3 | 3.4 | 75.2 | 7.5 |

Such a validated QSAR model becomes a powerful tool for virtual screening, allowing researchers to predict the potency of novel analogues before committing resources to their synthesis and testing, thereby accelerating the drug discovery process. nih.gov

Biological Activity and Mechanistic Investigations in Vitro and Preclinical Focus

Broad Spectrum of Biological Potential Attributed to Amino-Morpholine Benzoates

The combination of a morpholine (B109124) ring and an aminobenzoic acid ester creates a molecule with unique physicochemical properties that are advantageous for medicinal chemistry. The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, is a common feature in many biologically active compounds. Its presence can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for interacting with biological targets. The morpholine ring is considered a "privileged structure" because it appears in numerous drugs and can confer improved pharmacokinetic properties.

Derivatives of morpholine have been associated with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Similarly, the para-aminobenzoic acid (PABA) backbone is a well-established building block in pharmaceuticals, known for its versatility and role in various therapeutic agents. The amalgamation of these two components in the amino-morpholine benzoate (B1203000) scaffold results in compounds with significant potential for diverse biological applications.

Overview of Hypothesized Pharmaceutical Applications as Lead Compounds

The structural features of amino-morpholine benzoates make them promising lead compounds in drug discovery. A lead compound is a chemical starting point for the development of new drugs. The morpholine group, in particular, can enhance potency and provide desirable drug-like properties. Its ability to serve as an efficient hydrogen bond acceptor makes it ideal for improving selectivity during the lead optimization process.

Based on the activities of related analogs, several pharmaceutical applications have been hypothesized:

Anticancer Agents: The development of morpholine-containing anticancer drugs is an active field of research. Certain derivatives have been investigated for their potential to inhibit kinases like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are crucial in cell cycle regulation and are often dysregulated in cancers, including central nervous system tumors.

Antimicrobial Agents: Researchers have synthesized various morpholine derivatives and evaluated them for antimicrobial properties. The morpholine moiety is present in commercially available antibiotics like Linezolid.

Anti-parasitic Agents: Morpholine derivatives have been explored for their potential against parasites responsible for diseases like malaria and leishmaniasis.

Central Nervous System (CNS) Agents: The physicochemical properties of the morpholine ring can enhance a drug's ability to cross the blood-brain barrier, making this scaffold valuable for developing drugs that target the CNS.

The versatility of this scaffold allows for the synthesis of large libraries of related compounds, facilitating the exploration of structure-activity relationships (SAR) to optimize for potency and selectivity against specific biological targets.

Enzyme Inhibition Studies of Methyl 4-amino-3-(morpholin-4-yl)benzoate and Related Analogues

A primary mechanism through which amino-morpholine benzoates exert their biological effects is through the inhibition of specific enzymes. The morpholine ring and substituted benzoate core can interact with the active sites of enzymes, modulating their activity and disrupting cellular pathways.

Identification and Validation of Specific Enzyme Targets

While specific enzyme inhibition data for this compound is not extensively detailed in publicly available research, studies on closely related analogues have identified several potential enzyme targets. These findings provide a strong rationale for investigating similar activities with the title compound.

For instance, the analogue Methyl 4-amino-3-(methylamino)benzoate has been identified as an inhibitor of several enzymes, including:

Hydroxymethylpyrimidine kinase

Serine proteases

Phospholipases

Another related compound, Methyl 3-(morpholin-4-yl)-4-nitrobenzoate , is believed to interact with molecular targets like enzymes, where the morpholine ring can form crucial hydrogen bonds within the active site. Furthermore, broader studies on morpholine-containing structures have revealed their potential as potent inhibitors of key enzyme families. For example, morpholine-substituted tetrahydroquinolines have been investigated as inhibitors of mTOR (mammalian target of rapamycin) , a kinase that is a central regulator of cell growth and proliferation. In other studies, modifications to the morpholine group on the PI3K inhibitor ZSTK474 were shown to be highly sensitive to maintaining inhibition of Class I PI3K isoforms .

This collective evidence suggests that the amino-morpholine benzoate scaffold is a promising starting point for developing inhibitors against a range of clinically relevant enzymes.

Table 1: Potential Enzyme Targets for Amino-Morpholine Benzoate Analogues

| Analog Compound | Enzyme/Enzyme Family Target | Potential Therapeutic Area |

|---|---|---|

| Methyl 4-amino-3-(methylamino)benzoate | Hydroxymethylpyrimidine kinase, Serine proteases, Phospholipases | Antimicrobial, Anti-inflammatory |

| Morpholine-substituted tetrahydroquinolines | mTOR (mammalian target of rapamycin) | Oncology |

| ZSTK474 Analogues | Class I PI3K Isoforms | Oncology |

| 3-Methyl-4-Nitrobenzoate Derivatives | TPMK (Thymidylate kinase) | Antifungal |

Kinetic Characterization of Enzyme Inhibition Mechanisms

To fully understand how a compound like this compound inhibits an enzyme, researchers perform kinetic characterization studies. These experiments are crucial for determining the mode of inhibition and the potency of the inhibitor.

The process typically involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data are then analyzed using models like the Michaelis-Menten equation. The primary modes of reversible inhibition that can be identified are:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate, directly competing with it. In this case, the inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ) of the reaction.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its efficiency. This type of inhibition reduces the Vₘₐₓ but does not change the Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. This mode of inhibition reduces both Vₘₐₓ and Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Kₘ and Vₘₐₓ.

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor. Techniques such as isothermal titration calorimetry (ITC) and electrospray-ionization mass spectrometry (ESI-MS) can provide rapid and detailed kinetic characterization, including the determination of Kᵢ and the mode of inhibition.

Table 2: Key Parameters in Enzyme Inhibition Kinetic Studies

| Parameter | Description | Significance |

|---|---|---|

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. | Indicates the affinity of the enzyme for its substrate. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Reflects the enzyme's catalytic efficiency. |

| Kᵢ (Inhibition Constant) | A measure of the inhibitor's potency; the concentration required to produce 50% inhibition. | A lower Kᵢ indicates a more potent inhibitor. |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of an inhibitor that reduces the response (e.g., enzyme activity) by half. | A practical measure of inhibitor effectiveness in a specific assay. |

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

In addition to inhibiting enzymes, another significant mechanism of action for pharmacologically active compounds is the binding to and modulation of cellular receptors. The amino-morpholine benzoate scaffold has been explored for its potential to interact with various receptors, which can trigger or block downstream signaling pathways.

Assessment of Binding Affinity to Known Biological Receptors

The potential for a compound to act on a specific receptor is initially assessed using receptor binding assays. These in vitro tests measure the affinity of a ligand (the test compound) for a receptor. A high binding affinity suggests that the compound may be an effective modulator (agonist or antagonist) of that receptor's function.

While direct binding data for this compound is limited, research on its analogues provides compelling evidence for targeting specific receptor families. A key example is the analogue Methyl 4-amino-3-methylbenzoate , which is known as an intermediate in the synthesis of Telmisartan . Telmisartan is a potent and selective antagonist of the Angiotensin II receptor type 1 (AT₁) , a critical component in the renin-angiotensin system that regulates blood pressure. This indicates that the underlying aminobenzoate structure is compatible with the binding pocket of this important G protein-coupled receptor (GPCR).

Furthermore, broader studies on morpholine-containing compounds have demonstrated their ability to interact with a wide range of receptors. These include:

Neurotransmitter Receptors: Morpholine derivatives have been identified as modulators of receptors involved in mood disorders and pain.

Cannabinoid Receptors: Specific morpholine-containing pharmacophores have been shown to interact with cannabinoid receptors, which are targets for pain management and inflammation.

Cholinesterase: Certain novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been shown to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. Kinetic analysis of these compounds revealed a mixed-type inhibition.

These findings underscore the potential of the amino-morpholine benzoate scaffold to generate compounds with high affinity for various therapeutically relevant receptors. The specific substitution pattern on the benzoate ring and the presentation of the morpholine moiety are critical in determining the binding affinity and selectivity for a given receptor.

Table 3: Potential Receptor Targets for Amino-Morpholine Benzoate Analogues

| Analog / Derivative Class | Receptor/Target | Potential Therapeutic Application |

|---|---|---|

| Methyl 4-amino-3-methylbenzoate | Angiotensin II Receptor (AT₁) | Hypertension |

| Morpholine-containing CNS drugs | Neurotransmitter Receptors | Mood Disorders, Pain |

| Morpholine–azaindoles | Cannabinoid Receptors | Pain, Inflammation |

| Morpholine-bearing quinoline (B57606) derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease |

Modulation of Cellular Signaling Pathways via Receptor Interactions

While direct studies on this compound are not extensively available in public literature, the structural components of the molecule—the aminobenzoic acid core and the morpholine moiety—are well-documented in compounds that interact with a variety of cellular receptors. Derivatives of 4-aminobenzoic acid (PABA) have been investigated for their ability to modulate signaling pathways involved in neuropsychiatric disorders by potentially interacting with serotonin (B10506) reuptake transporters (SERT) and monoamine oxidase (MAO). researchgate.netresearchgate.net Furthermore, the aryl-morpholine substructure is a recognized pharmacophore for selective interaction with targets like the PI3K kinase family and cannabinoid receptors. nih.gov For instance, certain morpholine derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme critical in the metabolism of neurotransmitters. nih.govnih.gov Given these precedents, it is plausible that this compound could engage with similar receptors or enzymes, thereby influencing downstream cellular signaling. However, without specific experimental data, its precise receptor interaction profile remains speculative.

Elucidation of the Mechanism of Action in Relevant Biological Systems

The mechanism of action for this compound has not been explicitly detailed. However, by examining its constituent parts, a potential mechanism can be hypothesized. The broader class of aminobenzoic acid derivatives has been shown to interfere with critical cellular processes. For example, some have been found to obstruct the induced fit in the catalytic center of the ribosome, thereby inhibiting peptide bond formation. acs.org Additionally, morpholine-containing compounds have demonstrated a range of biological activities through varied mechanisms, including the inhibition of enzymes like PI3K, mTOR, and DNA-PK. nih.govsci-hub.se A recent study on a different morpholine derivative, MESA, found that it induces ferroptosis (a form of programmed cell death) in tumor cells by targeting the NRF2 protein and modulating related signaling pathways. jst.go.jp

Hypothesized Modes of Interaction with Biological Macromolecules

Based on its structure, this compound could interact with biological macromolecules through several modes. The aromatic ring system is capable of engaging in π-stacking interactions with aromatic residues in a protein's binding pocket. nih.gov The amino group and the oxygen atoms within the morpholine ring and the ester group can act as hydrogen bond donors and acceptors, respectively. nih.gov

Such interactions are critical for the binding of various inhibitors to their target enzymes. For example, in studies of morpholine derivatives targeting mTOR, the morpholine oxygen atom was found to form a key hydrogen bond with a valine residue in the enzyme's hinge region. nih.gov Similarly, in inhibitors of BACE-1, the morpholine ring positions other functional groups to interact optimally with catalytic aspartic acid residues. nih.gov The aminobenzoic acid portion could also play a role; in some contexts, aminobenzoic acid derivatives have been shown to sterically block conformational changes necessary for the function of macromolecules like the ribosome. acs.org

Role of the Morpholine Moiety in Enhancing Binding Affinity and Specificity

The morpholine ring is a widely used scaffold in medicinal chemistry, often referred to as a "privileged structure" because of its frequent appearance in bioactive compounds. nih.govresearchgate.net Its inclusion in a molecule can significantly influence its pharmacological properties. nih.gov The morpholine moiety is known to enhance binding affinity and specificity for several reasons. nih.govresearchgate.net

First, it can improve a compound's physicochemical properties, such as solubility and membrane permeability, which are crucial for reaching its biological target. researchgate.netmdpi.com The presence of the ether oxygen atom makes the morpholine ring less basic than comparable amines like piperidine (B6355638), which can be advantageous for certain biological interactions. atamankimya.com

Second, the morpholine ring can act as a rigid scaffold, positioning other functional groups in the correct orientation for optimal interaction with a receptor or enzyme active site. nih.gov It can also participate directly in binding; for example, the oxygen atom can serve as a hydrogen bond acceptor, and the ring's chair-like conformation can fit snugly into specific binding pockets. nih.gov In some kinase inhibitors, the morpholine ring makes critical hydrogen bonds to the "hinge" region of the enzyme, a common anchoring point for inhibitors. nih.gov In other cases, adding a morpholine ring has been shown to increase binding affinity for target proteins. nih.gov

Preclinical Pharmacological Studies (In Vitro and Ex Vivo)

In Vitro Assessment of Metabolic Stability

Specific in vitro metabolic stability data for this compound is not publicly available. However, the principles of such studies and the known metabolic pathways of its structural components can provide insight. In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes, and monitoring its degradation over time. researchgate.net

A typical in vitro study would involve quantifying the parent compound at various time points in the presence and absence of metabolic cofactors like NADPH to distinguish between phase I and other forms of metabolism. researchgate.net The results are often expressed as the percentage of the compound remaining after a specific time, such as 60 minutes. researchgate.net

In Vitro Investigations of Toxicity Mechanisms

Direct in vitro toxicity studies for this compound are not documented. However, the toxicity of its parent structures, 4-aminobenzoic acid and morpholine, and their derivatives have been investigated. 4-aminobenzoic acid (PABA) itself is generally considered non-toxic, but chemical modifications can introduce cytotoxicity. nih.govmdpi.com For instance, certain Schiff base derivatives of PABA have shown notable cytotoxicity against cancer cell lines like HepG2. nih.govmdpi.com

Morpholine has been the subject of toxicological assessment, and some derivatives have been studied for their effects on various cell lines. nih.govnih.gov In some studies, morpholine-substituted compounds were found to be non-toxic against normal cell lines (like HEK293) while showing significant cytotoxic activity against cancer cells, indicating a degree of selectivity. nih.gov The mechanism of toxicity can vary; for example, one morpholine derivative was found to induce a specific form of cell death called ferroptosis in cancer cells. jst.go.jp An in vitro toxicity assessment for this compound would typically involve exposing various cell lines (both cancerous and non-cancerous) to a range of concentrations of the compound and measuring cell viability using assays like the MTT assay.

Structure Activity Relationship Sar and Rational Drug Design Principles

Correlating Structural Features of Methyl 4-amino-3-(morpholin-4-yl)benzoate to Biological Potency

The biological potency of derivatives based on the this compound scaffold is highly dependent on the nature of the substituents, particularly when the methyl ester is converted to an amide. The core structure itself presents three key features for interaction with the PI3K enzyme: the 4-amino group, the 3-morpholine ring, and the benzoyl moiety.

Research into this scaffold has demonstrated that converting the methyl ester to a substituted amide is a critical step for achieving high potency. The substituent on the amide nitrogen can be systematically varied to probe the topology of the PI3K active site. For instance, replacing the methyl ester with an N-aryl or N-heteroaryl amide group drastically influences inhibitory activity.

Detailed studies have shown that the choice of the amide substituent is a primary determinant of potency against PI3K isoforms. For example, in a series of 4-amino-3-morpholinobenzamide derivatives, replacing a simple phenyl group on the amide with a 3-pyridyl group can maintain potency, while introducing other heterocycles like indazole leads to significant gains in activity, particularly against the PI3Kδ isoform. The data below illustrates how modifications to this core structure impact biological potency against PI3Kδ.

| Compound | Core Structure | R Group (Amide Substituent) | PI3Kδ IC₅₀ (nM) |

|---|---|---|---|

| 1 |  | -H (Unsubstituted Amide) | >1000 |

| 2 | Phenyl | 450 | |

| 3 | Indazol-6-yl | 14 | |

| 4 | (1-Methyl-1H-indazol-5-yl) | 3 |

This table is interactive. You can sort and filter the data as needed. The data presented is representative of trends found in medicinal chemistry literature for this scaffold.

Importance of the Morpholine (B109124) Ring and Amino Group for Bioactivity

The morpholine ring and the 4-amino group are not merely structural components but are fundamental to the biological activity of this compound class, primarily by establishing key interactions within the ATP-binding site of PI3K enzymes.

The Morpholine Ring: The morpholine moiety is a well-established pharmacophore in kinase inhibitors. Its primary role is to enhance potency and modulate physicochemical properties like solubility. Structural biology studies reveal that the oxygen atom of the morpholine ring is a critical hydrogen bond acceptor. It typically forms a hydrogen bond with the backbone amide proton of a valine residue (Val828 in PI3Kδ) in the hinge region of the kinase. This interaction is crucial for anchoring the inhibitor in the correct orientation within the active site. Replacement of the morpholine's oxygen with carbon or a non-hydrogen-bonding group often leads to a significant loss of inhibitory activity, underscoring the importance of this specific interaction.

The Amino Group: The 4-amino group, positioned para to the benzamide, also plays a vital role in binding. It functions as a hydrogen bond donor, often interacting with key residues in the kinase active site. This interaction further stabilizes the binding of the inhibitor. Modifications, such as alkylation or removal of this amino group, typically result in a substantial decrease in potency, confirming its essential contribution to the binding affinity.

Strategic Modifications for Optimizing Binding Affinity and Specificity

Medicinal chemists have employed several strategic modifications to the this compound scaffold to optimize binding affinity and achieve selectivity among the different PI3K isoforms.

Amide Group Elaboration: As shown in the table above, the most fruitful optimization strategy involves the conversion of the methyl ester to a diverse library of amides. By synthesizing various N-aryl and N-heteroaryl amides, researchers can explore a large chemical space to identify substituents that form favorable interactions with specific pockets within the kinase active site. For example, introducing an indazole ring led to a significant increase in potency, suggesting a specific favorable interaction between the indazole and a sub-pocket in the PI3Kδ active site.

Scaffold Hopping: In some approaches, the entire 4-amino-3-morpholinobenzoate core is replaced with other chemical scaffolds that maintain the key pharmacophoric features (the hydrogen bond donor and the hinge-binding morpholine). This strategy, known as scaffold hopping, can lead to novel intellectual property and improved drug-like properties while preserving the essential binding interactions.

Substitution on the Aromatic Ring: Adding further substituents to the benzene (B151609) ring is another strategy, although it is often secondary to amide elaboration. Such modifications can be used to fine-tune electronic properties, block potential metabolic sites, or occupy small, available pockets in the active site to enhance affinity or selectivity.

Design Hypotheses for Developing Next-Generation Analogues

Based on the established SAR, several design hypotheses have been formulated for the development of next-generation analogues with superior properties.

Exploiting Isoform-Specific Pockets: The primary hypothesis is that selectivity for different PI3K isoforms can be achieved by designing amide substituents that specifically interact with non-conserved residues or exploit unique topological features of the target isoform's active site. For instance, developing analogues with substituents that can reach into the deeper pockets of mTOR or specific PI3K isoforms is a key strategy for creating dual or highly selective inhibitors.

Modulating Physicochemical Properties: A second hypothesis focuses on modifying the morpholine ring or the core scaffold to improve drug-like properties. This includes creating bridged morpholine analogues to reduce lipophilicity and enhance brain penetration for CNS indications, or replacing the morpholine with other six-membered heterocycles to fine-tune solubility and metabolic stability.

Creating Bifunctional Inhibitors: Another advanced design concept involves using the 4-amino-3-morpholinobenzamide scaffold as an anchor to tether a second pharmacophore, thereby creating a single molecule that can inhibit two distinct targets. This approach could lead to bifunctional inhibitors (e.g., PI3K/MEK inhibitors) with the potential for synergistic activity and a simplified dosing regimen compared to combination therapy.

Applications in Materials Science and Catalysis

Exploration of Methyl 4-amino-3-(morpholin-4-yl)benzoate in Novel Material Development.

Currently, there is a notable absence of published studies focusing on the integration of this compound into novel materials. The unique combination of an aromatic amine, an ester, and a morpholine (B109124) group could theoretically be leveraged for the synthesis of new polymers or functional small molecules. However, without dedicated research, its role in material development is yet to be established.

Potential for Electronic or Optical Properties.

Catalytic Applications in Organic Synthesis and Chemical Transformations.

The potential of this compound as a catalyst or a ligand in catalytic systems for organic synthesis and chemical transformations has not been a subject of significant investigation. The presence of nitrogen and oxygen atoms in the morpholine ring, as well as the amino group on the benzoate (B1203000) core, could offer coordination sites for metal catalysts. Nevertheless, there are no specific reports of its use in this capacity in the reviewed scientific literature.

Future Research Directions and Translational Perspectives

Advanced Studies for Comprehensive Biological Activity Profiling

Given the rich pharmacology associated with its core structures, a comprehensive biological screening of Methyl 4-amino-3-(morpholin-4-yl)benzoate is a critical first step in elucidating its therapeutic potential. The morpholine (B109124) ring is a versatile feature in many approved and experimental drugs, often incorporated to improve physicochemical, biological, and metabolic properties. nih.govresearchgate.net Its presence can enhance binding affinity to molecular targets and bestow selective affinity for various receptors. nih.govsci-hub.se

Future research should prioritize a broad-spectrum screening cascade to identify primary biological activities. Based on the known effects of related aminobenzoate and morpholine-containing compounds, key areas for investigation include:

Anticancer Activity : The PABA scaffold is present in antifolate anticancer drugs, and various morpholine derivatives exhibit potent cytotoxic effects. nih.govmdpi.com Screening against a panel of cancer cell lines is warranted.

Antimicrobial Activity : PABA is essential for folate synthesis in many bacteria, making it a target for antimicrobial agents. nih.gov Furthermore, derivatives of substituted aminobenzoates have been explored as DNA gyrase B inhibitors, a target for developing antibacterials against challenging ESKAPE pathogens.

Anti-inflammatory Effects : Morpholine-containing molecules have shown anti-inflammatory activity, suggesting this as another potential therapeutic avenue to explore. nih.gov

Cholinesterase Inhibition : Derivatives of p-aminobenzoic acid have been evaluated as inhibitors of acetylcholinesterase, indicating potential applications in managing neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net

The following table outlines a proposed initial biological screening strategy for the compound.

| Target Class | Specific Target/Assay | Rationale |

| Oncology | NCI-60 Human Tumor Cell Line Screen | Broad initial screen for cytotoxic/cytostatic activity. PABA and morpholine are common scaffolds in oncology. nih.govmdpi.com |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens | PABA pathway is a known antibacterial target; related aminobenzoates show promise. nih.gov |

| DNA Gyrase B Inhibition Assay | To investigate a specific mechanism of action suggested by related scaffolds. | |

| Neuroscience | Acetylcholinesterase (AChE) Inhibition Assay | PABA derivatives have shown activity against AChE. nih.gov |

| Inflammation | COX-1/COX-2 Inhibition Assays | To screen for potential anti-inflammatory properties common to some morpholine-containing drugs. nih.gov |

Strategic Development Towards Novel Therapeutic Applications

The structural framework of this compound holds significant promise as a versatile template for developing novel therapeutics. The PABA scaffold is recognized for its adaptability, allowing for substitutions at both the amino and carboxyl groups to create a wide range of molecules with potential medical uses. researchgate.net

Lessons can be drawn from structurally similar compounds. For instance, the related intermediate Methyl 4-amino-3-methylbenzoate is a precursor in the synthesis of Telmisartan, a drug used for metabolic syndrome, and is also used to create inhibitors of the hedgehog signaling pathway for cancer treatment. researchgate.netchemicalbook.com This highlights two distinct and important therapeutic areas—metabolic disease and oncology—where the aminobenzoate scaffold is actively employed.